molecular formula C17H24ClNO B12389482 (+)-N-Allylnormetazocine (hydrochloride)

(+)-N-Allylnormetazocine (hydrochloride)

Cat. No.: B12389482
M. Wt: 293.8 g/mol
InChI Key: ZTGMHFIGNYXMJV-XLIAGRDUSA-N
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Description

(+)-N-Allylnormetazocine (hydrochloride) is a synthetic compound belonging to the class of benzomorphan opioids. It is known for its analgesic properties and has been studied for its potential use in pain management. The compound is a stereoisomer of normetazocine and is often used in research to understand the pharmacological effects of opioids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-N-Allylnormetazocine (hydrochloride) typically involves the following steps:

    Starting Material: The synthesis begins with normetazocine, which is a benzomorphan derivative.

    Allylation: Normetazocine undergoes an allylation reaction where an allyl group is introduced. This is usually achieved using allyl bromide in the presence of a base such as potassium carbonate.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of (+)-N-Allylnormetazocine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of normetazocine are allylated using industrial-grade reagents.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

    Conversion to Hydrochloride: The purified compound is then converted to its hydrochloride salt and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

(+)-N-Allylnormetazocine (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Allyl bromide in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of normetazocine.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(+)-N-Allylnormetazocine (hydrochloride) has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and properties of benzomorphan derivatives.

    Biology: Investigated for its effects on opioid receptors and its potential as a pain management agent.

    Medicine: Studied for its analgesic properties and potential use in treating chronic pain.

    Industry: Used in the development of new opioid analgesics with improved efficacy and safety profiles.

Mechanism of Action

(+)-N-Allylnormetazocine (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu, delta, and kappa opioid receptors. Upon binding, the compound activates these receptors, leading to analgesic effects by inhibiting the transmission of pain signals.

Comparison with Similar Compounds

Similar Compounds

    Normetazocine: The parent compound of (+)-N-Allylnormetazocine.

    Metazocine: Another benzomorphan derivative with similar analgesic properties.

    Pentazocine: A synthetic opioid with a similar structure and pharmacological profile.

Uniqueness

(+)-N-Allylnormetazocine (hydrochloride) is unique due to its specific stereochemistry, which influences its binding affinity and activity at opioid receptors. This stereoisomer has been shown to have distinct pharmacological effects compared to its counterparts, making it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C17H24ClNO

Molecular Weight

293.8 g/mol

IUPAC Name

(1S,9S)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride

InChI

InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12?,16-,17-;/m0./s1

InChI Key

ZTGMHFIGNYXMJV-XLIAGRDUSA-N

Isomeric SMILES

CC1[C@@H]2CC3=C([C@]1(CCN2CC=C)C)C=C(C=C3)O.Cl

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl

Origin of Product

United States

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